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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)cyclobutanone

CAS No.: 1080636-35-6

Cat. No.: B1452323 Get Quote

CAS Registry Number: 1080636-35-6 Molecular Formula: C₁₀H₉ClO Molecular Weight: 180.63

g/mol [1][2]

Executive Summary
3-(2-Chlorophenyl)cyclobutanone represents a high-value structural motif in drug discovery,

serving as a conformationally restricted scaffold for investigating Structure-Activity

Relationships (SAR). Unlike flexible acyclic ketones or the stable chair-form cyclohexanones,

this molecule introduces significant ring strain (~26 kcal/mol) and a unique "puckered"

geometry. It functions primarily as a precursor for 3-aryl-substituted

-lactams (via Schmidt rearrangement) and as a covalent inhibitor warhead for serine proteases
(e.g., DapE).

Structural Analysis & Conformation
The reactivity of 3-(2-Chlorophenyl)cyclobutanone is governed by the release of ring strain

and the steric influence of the ortho-chloro substituent.

Ring Puckering and Substituent Orientation
The cyclobutanone ring is not planar. To minimize torsional strain (eclipsing interactions of C-H

bonds), the ring adopts a puckered "butterfly" conformation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1452323?utm_src=pdf-interest
https://drjcrbio.com/3-2-chlorophenylcyclobutanone-3-2-chlorophenylcyclobutanone-1080636-35-6/
https://en.huatengsci.com/product/3-(2-Chlorophenyl)cyclobutanone.html
https://www.benchchem.com/product/b1452323?utm_src=pdf-body
https://www.benchchem.com/product/b1452323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dihedral Angle: The ring typically puckers with a dihedral angle of approximately 25–35°.

Substituent Preference: The bulky 3-(2-chlorophenyl) group preferentially occupies the

pseudo-equatorial position to minimize 1,3-transannular steric repulsion with the carbonyl

oxygen and ring hydrogens.

Ortho-Effect: The 2-chloro substituent on the phenyl ring introduces significant steric bulk,

restricting the rotation of the phenyl-cyclobutane bond (atropisomerism potential), which can

influence the stereoselectivity of downstream nucleophilic attacks.

Carbonyl Electrophilicity
The

hybridized carbonyl carbon in a four-membered ring is under significant angle strain (internal
angle ~90° vs. ideal 120°).

Reactivity: Nucleophilic attack converts this carbon to

(ideal 109.5°), significantly relieving angle strain. This makes 3-(2-
Chlorophenyl)cyclobutanone far more electrophilic than its cyclopentanone or
cyclohexanone analogs.

Validated Synthesis Protocol
The most robust, self-validating route to 3-arylcyclobutanones is the [2+2] Cycloaddition of

Dichloroketene, followed by reductive dechlorination. This method ensures correct

regiochemistry (aryl group at position 3) and scalability.

Reaction Pathway Visualization
The following diagram illustrates the critical steps and the logic of the regiochemical outcome.
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Figure 1: Synthetic workflow for 3-(2-Chlorophenyl)cyclobutanone via dichloroketene

cycloaddition.

Detailed Methodology
This protocol relies on the in situ generation of dichloroketene, which is highly reactive and

cannot be isolated.

Phase 1: [2+2] Cycloaddition
Principle: The reaction proceeds via a concerted

cycloaddition. The regioselectivity is driven by electronic polarization: the nucleophilic

-carbon of styrene attacks the electrophilic central carbon of the ketene, placing the aryl group
at position 3 relative to the carbonyl.

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition

funnel, and nitrogen inlet.

Reagents: Charge the flask with 2-chlorostyrene (1.0 equiv) and Zinc-Copper couple (Zn/Cu,

2.0 equiv) in anhydrous diethyl ether or DME (Dimethoxyethane).

Activation: Sonicate briefly to activate the Zinc surface if necessary.

Addition: Add a solution of Trichloroacetyl chloride (1.2 equiv) in ether dropwise over 1 hour

under vigorous stirring.
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Critical Control Point: The reaction is exothermic. Maintain gentle reflux to ensure ketene

generation matches its consumption rate, preventing ketene dimerization.

Workup: Filter off the Zinc salts. Wash the organic layer with saturated

and brine. Dry over

and concentrate to yield the 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone intermediate.

Phase 2: Reductive Dechlorination
Principle: Zinc in acetic acid selectively removes the

-dichloro substituents via a radical or carbanion mechanism, leaving the cyclobutanone ring
intact.

Setup: Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid.

Reduction: Add Zinc dust (4.0 equiv) portion-wise at room temperature.

Thermodynamic Note: This reaction is highly exothermic. Use an external water bath to

keep the internal temperature below 40°C to prevent ring opening.

Completion: Monitor by TLC (disappearance of the less polar dichloro compound).

Purification: Filter zinc residues. Dilute with ether, neutralize carefully with

(gas evolution!), and wash thoroughly. Purify via silica gel chromatography (Hexanes/EtOAc
gradient).

Quantitative Data Specifications
The following parameters are critical for validating the identity and purity of the synthesized

compound.
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Parameter Value / Characteristic Method of Verification

Appearance Colorless to pale yellow oil Visual Inspection

Boiling Point ~110–115°C (at 0.5 mmHg) Vacuum Distillation

IR (Carbonyl) 1775–1785 cm⁻¹ FT-IR (Strained ketone stretch)

¹H NMR (Ring)
Multiplets at

3.1–3.6 ppm

Characteristic of cyclobutane

protons

¹H NMR (Aryl) 7.1–7.4 ppm (4H pattern) Confirming 2-Cl substitution

Mass Spec 180 (M+), 182 (M+2, 3:1 ratio)
GC-MS (Cl isotope pattern is

vital)

Applications in Drug Development
3-(2-Chlorophenyl)cyclobutanone is not merely a building block; it is a "privileged structure"

for specific biochemical interactions.

Protease Inhibition (DapE)
Cyclobutanones act as transition-state analogs for serine proteases and metallo-enzymes like

DapE (Succinyl-diaminopimelate desuccinylase).

Mechanism: The active site serine nucleophile attacks the strained carbonyl.

Result: Formation of a stable hemiacetal tetrahedral intermediate. The relief of ring strain (

26 kcal/mol) drives this equilibrium toward the bound state, making it a potent reversible
inhibitor.

Ring Expansion (Schmidt Reaction)
This molecule is a key precursor for synthesizing 3-(2-chlorophenyl)-2-pyrrolidinones and

piperidines via ring expansion.
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Figure 2: Ring expansion pathway to lactam scaffolds.

The regioselectivity of the nitrogen insertion (migration of the carbon) is influenced by the

electronic nature of the 2-chlorophenyl group, often favoring migration of the more substituted

carbon, yielding the 4-aryl-2-pyrrolidinone isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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